2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine
Description
Properties
IUPAC Name |
2-(azepan-1-ylmethyl)-1-methylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-18-14-7-6-12(16)10-13(14)17-15(18)11-19-8-4-2-3-5-9-19/h6-7,10H,2-5,8-9,11,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIOZNQZSVADFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a benzimidazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Properties
The compound has demonstrated significant potential as an anticancer agent. Its structural similarities to known anticancer compounds suggest it may exhibit similar or enhanced biological activities. Research indicates that compounds with analogous structures have shown promising results against various cancer cell lines.
Case Studies
- In Vitro Studies :
- Mechanism of Action :
Antimicrobial Activity
Beyond its anticancer properties, 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine has shown potential as an antimicrobial agent. Its structural characteristics allow it to interact with various microbial targets.
Inhibitory Studies
Another significant application of this compound lies in its potential as an inhibitor for various biological pathways.
TLR9 Inhibition
Recent patents have indicated that derivatives of benzimidazole, including 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine, may serve as Toll-like receptor 9 (TLR9) inhibitors. TLR9 plays a crucial role in the immune response, and its inhibition could lead to therapeutic applications in autoimmune diseases and cancer treatment .
Synthesis and Purification Techniques
The synthesis of 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine can be achieved through several methods involving common reagents like oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). Purification techniques such as column chromatography are typically employed to isolate the desired product effectively .
Mechanism of Action
The mechanism of action of 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
2-(Piperidin-4-yl)-1H-benzo[d]imidazol-5-amine (CAS 521298-40-8)
- Structure : A six-membered piperidine ring replaces the azepane group.
- Molecular weight = 246.27 g/mol, density = 1.337 g/cm³ .
- Applications : Piperidine derivatives are common in kinase inhibitors due to their conformational flexibility.
2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine
- Structure : A 4-chlorobenzyl group at position 2 and a pyrrolidine (five-membered ring) on the ethyl side chain.
- Biological Activity : Demonstrated anti-inflammatory activity in molecular docking studies .
2-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine (CAS 3671-66-7)
Variations at Position 1
1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride
- Structure : Lacks the azepane substituent, with only a methyl group at position 1.
- Properties : Simpler structure with lower molecular weight (MW = ~220 g/mol estimated).
- Applications : Serves as a precursor for more complex derivatives .
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
- Structure: A butanoate ester chain at position 2 and a substituted amino group at position 5.
- Synthesis: Prepared via Schiff base formation between benzaldehyde and ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate .
- Applications : Ester groups are often used to improve bioavailability.
Dimeric and Polycyclic Analogs
2,2'-(Propane-1,3-diyl)bis(1-methyl-1H-benzo[d]imidazol-5-amine)
- Structure : Two benzimidazole units linked by a propane chain.
- Applications : Dimeric structures may enhance binding avidity in enzyme inhibition.
Biological Activity
2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine can be represented as follows:
- Molecular Formula: C_{14}H_{20}N_{4}
- Molecular Weight: 244.33 g/mol
- CAS Number: 942356-96-9
This compound features a benzimidazole core, which is known for its significant biological activity.
Anticancer Properties
Research indicates that compounds similar to 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine exhibit promising anticancer properties. For instance, a study highlighted that benzimidazole derivatives possess the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been extensively studied. Compounds with a similar structure to 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine have shown activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 2-(azepan-1-ylmethyl)-... | S. aureus | 32 µg/mL | |
| Benzimidazole Derivative C | E. coli | 16 µg/mL |
Structure-Activity Relationship (SAR)
The structure of benzimidazole derivatives significantly influences their biological activity. Modifications at various positions on the benzimidazole ring can enhance or diminish their efficacy. For example, the introduction of specific substituents at the 2-position has been linked to increased affinity for biological targets, thus improving their therapeutic potential .
Case Study 1: Neuroprotective Effects
In a recent study, a derivative of the benzimidazole class was evaluated for neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that these compounds could significantly reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential, suggesting potential applications in neurodegenerative diseases .
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of benzimidazole derivatives. The findings revealed that certain compounds could effectively inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving benzimidazole core formation followed by azepane substitution. Key steps include:
- Cyclocondensation of o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic conditions to form the benzimidazole ring .
- Alkylation or reductive amination to introduce the azepane moiety .
- Optimization parameters:
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may require reflux conditions .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures reduce side reactions .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling steps improves yield .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.62–3.98 ppm confirm methyl and azepane protons; aromatic protons appear at δ 6.8–7.5 ppm .
- ¹³C NMR : Signals for the benzimidazole carbons (110–150 ppm) and azepane carbons (20–50 ppm) validate the structure .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 314.4 [M+H]⁺) confirm molecular weight .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do molecular docking studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors with known roles in disease pathways (e.g., kinases, GPCRs) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations. Parameters:
- Grid box centered on the active site (e.g., ATP-binding pocket for kinases) .
- Flexible ligand docking to account for azepane conformational changes .
- Key Findings :
- The azepane moiety enhances hydrophobic interactions with nonpolar residues (e.g., Leu273 in kinase X), while the benzimidazole nitrogen forms hydrogen bonds with catalytic lysine residues .
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values from enzymatic assays .
Q. How can researchers resolve discrepancies in pharmacological data across different studies?
- Methodological Answer :
- Assay Variability :
- Cell Line Differences : Use standardized cell lines (e.g., HEK293 for GPCR assays) to minimize variability .
- Buffer Conditions : Ensure consistent pH (7.4) and ion concentrations (e.g., 1 mM Mg²⁺) in enzymatic assays .
- Data Normalization :
- Express activity as % inhibition relative to positive controls (e.g., 10 μM reference inhibitor) .
- Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate significance of potency differences (e.g., IC₅₀ = 1.2 μM vs. 2.5 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
